Ethyl 2-bromo-3-cyano-5-formylbenzoate
Description
Ethyl 2-bromo-3-cyano-5-formylbenzoate is a multifunctional aromatic ester featuring a bromine atom at position 2, a cyano group at position 3, and a formyl substituent at position 5 on the benzene ring. The compound’s molecular formula is C₁₁H₈BrNO₃, with a molecular weight of 298.1 g/mol. Its structure combines electron-withdrawing groups (cyano, bromo) and a reactive aldehyde (formyl), making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and coordination chemistry. The ester group enhances solubility in organic solvents, while the substituents dictate regioselectivity in further reactions, such as nucleophilic substitutions or condensations.
Properties
IUPAC Name |
ethyl 2-bromo-3-cyano-5-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-2-16-11(15)9-4-7(6-14)3-8(5-13)10(9)12/h3-4,6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXVCWQSIXXIFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1Br)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-3-cyano-5-formylbenzoate typically involves multi-step organic reactions. One common method is the bromination of ethyl 3-cyano-5-formylbenzoate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow chemistry techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-3-cyano-5-formylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The cyano and formyl groups can be reduced to amines and alcohols, respectively, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Major Products Formed
Substitution: Formation of ethyl 2-azido-3-cyano-5-formylbenzoate or ethyl 2-thiocyanato-3-cyano-5-formylbenzoate.
Reduction: Formation of ethyl 2-bromo-3-aminomethyl-5-hydroxybenzoate.
Oxidation: Formation of ethyl 2-bromo-3-cyano-5-carboxybenzoate.
Scientific Research Applications
Ethyl 2-bromo-3-cyano-5-formylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-3-cyano-5-formylbenzoate depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or interacting with key amino acid residues. The cyano and formyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Isomers and Analogous Compounds
Key Structural Isomer: Ethyl 3-bromo-5-cyano-2-formylbenzoate (CAS 103859-96-7)
The most directly comparable compound is its structural isomer, ethyl 3-bromo-5-cyano-2-formylbenzoate (CAS 103859-96-7), which shares the same molecular formula but differs in substituent positions (Table 1).
Table 1: Substituent Position Comparison
| Compound | Bromo Position | Cyano Position | Formyl Position |
|---|---|---|---|
| Ethyl 2-bromo-3-cyano-5-formylbenzoate | 2 | 3 | 5 |
| Ethyl 3-bromo-5-cyano-2-formylbenzoate | 3 | 5 | 2 |
Comparison with Other Benzoate Esters
Table 2: Functional Group Impact on Properties
- Bromo vs. Non-halogenated Esters: The presence of bromine in the target compound enables Suzuki-Miyaura cross-coupling reactions, unlike non-halogenated esters like ethyl palmitate or ethyl acetate.
- Cyano vs. Alkyl Groups: The cyano group’s electron-withdrawing nature enhances the compound’s stability under acidic conditions compared to alkyl-substituted esters.
Biological Activity
Ethyl 2-bromo-3-cyano-5-formylbenzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has a molecular formula of CHBrNO and features several functional groups:
- Bromine (Br) : Enhances electrophilic reactivity.
- Cyano (CN) : Provides nucleophilic sites for chemical reactions.
- Formyl (CHO) : Capable of forming covalent bonds with biomolecules.
These structural characteristics contribute to its reactivity and biological interactions, making it a valuable compound for therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The proposed mechanism involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways, thereby preventing bacterial growth.
Anticancer Properties
The compound has also been investigated for its anticancer properties . Preliminary studies show that it can induce apoptosis in cancer cell lines such as breast and prostate cancer cells. The proposed mechanisms include:
- Modulation of signaling pathways associated with cell proliferation and survival.
- Inhibition of key enzymes involved in tumor growth.
In a study involving various cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability, with IC values ranging from 15 to 25 µM across different cell types.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The bromine and cyano groups facilitate electrophilic and nucleophilic interactions, respectively. The formyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to the inhibition of key enzymes or receptors involved in disease processes.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Unique positioning of functional groups | Notable antimicrobial and anticancer activity |
| Ethyl 2-bromo-5-cyano-3-formylbenzoate | Different positioning | Moderate antimicrobial activity |
| Ethyl 5-bromo-3-cyano-2-formylbenzoate | Similar bromine and cyano groups | Lower anticancer efficacy |
This comparison highlights how the positioning of functional groups significantly influences the reactivity and biological properties of these compounds, underscoring the importance of structural modifications in drug design.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of this compound against multidrug-resistant strains revealed that the compound exhibited superior activity compared to standard antibiotics. The study concluded that this compound could serve as a lead for developing new antimicrobial agents.
- Cancer Cell Apoptosis Induction : In a controlled laboratory setting, researchers treated breast cancer cell lines with varying concentrations of this compound. Results indicated a significant increase in apoptotic cells at concentrations above 20 µM, suggesting its potential as a therapeutic agent in cancer treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
